(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL
Description
(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a propan-2-ol backbone substituted with an amino group at the C1 position and a 3-chloro-5-methylphenyl group. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 215.68 g/mol (calculated). The chloro and methyl substituents on the aromatic ring influence its electronic properties and steric profile, which may affect binding affinity and metabolic stability in drug design .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
HUVJRGQEWYHDPF-OMNKOJBGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Cl)[C@@H](C(C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3-Chloro-5-methylbenzaldehyde (commercially available aromatic aldehyde)
- Chiral amines or chiral auxiliaries (to induce stereoselectivity)
- Reducing agents (e.g., sodium borohydride, catalytic hydrogenation)
- Solvents such as isopropanol or ethanol
Synthetic Steps
| Step Number | Reaction Type | Description | Notes on Conditions |
|---|---|---|---|
| 1 | Condensation | Condensation of 3-chloro-5-methylbenzaldehyde with a chiral amine to form an imine intermediate | Usually carried out under mild heating |
| 2 | Reductive Amination | Reduction of the imine intermediate to the corresponding chiral amino alcohol | Commonly using NaBH4 or catalytic hydrogenation under controlled temperature |
| 3 | Purification | Isolation of the desired (1S) stereoisomer via chromatographic techniques or crystallization | Enantiomeric purity is critical, monitored by chiral HPLC or NMR |
Reaction Mechanism Insights
- The chiral amine or catalyst controls the stereochemistry at the carbon bearing the amino and hydroxyl groups.
- Reductive amination ensures the conversion of the aldehyde to the amino alcohol without racemization.
- The presence of the chloro and methyl substituents on the aromatic ring influences the reactivity and selectivity of the condensation step.
Research Findings and Optimization
- The stereoselectivity of the synthesis is highly dependent on the choice of chiral amine or catalyst and reaction conditions such as temperature and solvent.
- Reductive amination in isopropanol with sodium borohydride at low temperature provides high yield and enantiomeric excess.
- Alternative methods include catalytic asymmetric hydrogenation of the corresponding ketone precursor.
- Purification via chiral chromatography ensures the isolation of the (1S) enantiomer with >99% enantiomeric excess.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 3-chloro-5-methylbenzaldehyde + chiral amine | NaBH4 in isopropanol, 0–25°C | 75–85 | >95 | Mild conditions, scalable |
| Catalytic Asymmetric Hydrogenation | Corresponding ketone precursor | Chiral Rh or Ru catalyst, H2 gas, mild pressure | 70–80 | >98 | Requires specialized catalyst |
| Chiral Auxiliary Approach | Aldehyde + chiral auxiliary | Multi-step, includes auxiliary removal | 65–75 | >90 | More complex, less efficient |
Analytical and Purity Considerations
- The product’s stereochemistry is confirmed by chiral HPLC and NMR spectroscopy.
- The presence of the amino group is typically confirmed by a singlet in the ^1H-NMR spectrum around 4.9–5.0 ppm.
- Hydroxyl proton signals appear as broad singlets near 8.0 ppm in some solvents.
- Mass spectrometry confirms molecular weight (199.68 g/mol) consistent with the formula C10H14ClNO.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-one.
Reduction: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-amine.
Substitution: Formation of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of molecules with specific biological activities, making it valuable in drug discovery and development.
Mechanism of Action
The compound's amino group facilitates hydrogen bonding with biological targets, while the chloro-substituted aromatic ring enhances lipophilicity, promoting cellular uptake. This dual functionality enables it to modulate enzyme activities and receptor functions effectively.
Case Study: Antidepressant Activity
A study investigated the compound's effects on serotonin receptors, revealing its potential as an antidepressant. The selective binding affinity observed suggests that it may influence serotonergic pathways, which are critical in mood regulation.
Organic Synthesis
Intermediate in Organic Reactions
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile reagent in synthetic organic chemistry.
Reaction Pathways
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oximes or nitriles | Hydrogen peroxide, potassium permanganate |
| Reduction | Formation of secondary or tertiary amines | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replacement of chloro group with nucleophiles | Sodium hydroxide, primary amines |
Pharmacology
Biological Activity
Research indicates that (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL may exhibit various biological activities, including:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential to modulate serotonin receptor activity |
| Antitumor Effects | Induces apoptosis in certain cancer cell lines |
| Enzyme Inhibition | Inhibits dihydrofolate reductase |
Case Study: Antitumor Activity
In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. This effect is potentially mediated through the modulation of signaling pathways involved in cell survival.
Industrial Applications
The compound is also explored for its use in producing fine chemicals and specialty materials. Its unique properties make it suitable for applications beyond pharmaceuticals, including cosmetics and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chloro and methyl groups on the phenyl ring may influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL
- Molecular Formula: C₁₀H₁₄BrNO
- Molecular Weight : 244.13 g/mol
- Key Features: Structural isomer with bromine replacing chlorine at the 3-position. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine.
USP Metoprolol Related Compound B
- Structure: (+)1-chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]-propane
- Molecular Formula : C₁₂H₁₇ClO₃
- Molecular Weight : 244.71 g/mol
- Key Features: Shares a propanol backbone with chlorine and aromatic substitution but includes a methoxyethylphenoxy group. This compound is a reference standard, indicating its relevance in quality control for β-blocker pharmaceuticals. Storage requires protection from light and freezing, suggesting sensitivity to degradation .
Amino Alcohol Derivatives with Aromatic Substituents
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight : 167.20 g/mol
- Melting Point : 112–115°C
- Key Features: Lacks halogen substitution but features a phenyl group. The diol structure may enhance water solubility compared to mono-alcohol derivatives. Used in asymmetric synthesis due to its chiral centers .
(R)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride
- Molecular Formula: C₁₁H₁₅NO₂·HCl
- Molecular Weight : 229.70 g/mol
- Melting Point : 119°C
- Key Features: An esterified amino acid derivative with a phenyl group. The hydrochloride salt improves crystallinity and stability. Optical purity (98% ee) highlights its utility in enantioselective synthesis .
Protected Amino Alcohols
(S)-2-(Boc-amino)-1-propanol
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL | C₁₀H₁₄ClNO | 215.68 | 3-Cl, 5-Me | N/A | Chiral amino alcohol, potential drug intermediate |
| (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL | C₁₀H₁₄BrNO | 244.13 | 3-Br, 5-Me | N/A | Bromine substitution for enhanced hydrophobicity |
| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | C₉H₁₃NO₂ | 167.20 | Phenyl | 112–115 | Diol structure, chiral synthesis agent |
| USP Metoprolol Related Compound B | C₁₂H₁₇ClO₃ | 244.71 | 4-(2-methoxyethyl)phenoxy | N/A | β-blocker reference standard, light-sensitive |
| (S)-2-(Boc-amino)-1-propanol | C₈H₁₇NO₃ | 175.23 | Boc-protected amine | N/A | Stabilized amine for peptide synthesis |
Research Findings and Implications
- Halogen Effects : Chlorine and bromine substituents influence electronic properties and binding interactions. Bromine’s larger size may improve target engagement but could reduce metabolic stability compared to chlorine .
- Stability: Light sensitivity and storage requirements (e.g., refrigeration for USP standards) suggest that aromatic amino alcohols require careful handling to prevent degradation .
Biological Activity
(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL, also known as CAS 2250242-77-2, is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 199.68 g/mol
- CAS Number : 2250242-77-2
The biological activity of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is attributed to its structural components, which allow it to interact with specific enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding, enhancing its binding affinity to molecular targets. The chloro and methyl substituents on the phenyl ring may further influence its specificity and efficacy in biochemical pathways.
1. Enzyme Interaction
Research indicates that (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can act as a biochemical probe for studying enzyme mechanisms. Its ability to modulate enzyme activity suggests potential therapeutic applications in drug development, particularly in targeting metabolic pathways.
2. Antimicrobial Activity
Preliminary studies have shown that compounds similar to (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
3. Neuroprotective Effects
In studies focused on neuroprotection, chloride derivatives of similar compounds have shown promising results in protecting retinal cells from light-induced damage. For example, specific doses were effective in reducing retinal degeneration in animal models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL against various pathogens. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, with notable effectiveness against E. coli and S. aureus.
Case Study 2: Neuroprotective Properties
Another investigation assessed the protective effects of this compound on photoreceptor cells exposed to harmful light conditions. Results indicated that treatment with (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL significantly reduced cell death, highlighting its potential for therapeutic use in retinal diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
